4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
The compound "4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is a complex chemical entity, notable for its structural intricacy and potential applications in scientific research. Its structure includes a pyrrolopyridine core, which is known for various biological activities, along with a trifluoromethyl group that often enhances the pharmacokinetic properties of chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, several steps are usually involved, including:
Formation of the Pyrrolopyridine Core: This often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step can be achieved through trifluoromethylation reactions, typically using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Chlorination and Sulfonamide Formation: The final steps involve chlorination of the aromatic ring and coupling with a sulfonamide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for yield and purity, likely involving:
Batch or Continuous Flow Reactions: To ensure consistent product quality.
Scalable Purification Techniques: Such as crystallization or chromatography to isolate the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidative transformations, often facilitated by reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions might involve the use of catalytic hydrogenation or reducing agents like sodium borohydride.
Substitution: The presence of chlorine and sulfonamide groups allows for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Sodium azide, thiols.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used, leading to derivatives that retain the core pyrrolopyridine structure but with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
In biological studies, the compound's structural features make it a candidate for investigating enzyme interactions and protein binding.
Medicine
Pharmacologically, the compound may be explored for its potential to act on specific biological pathways, providing a basis for the development of new drugs.
Industry
In the industrial sector, its stability and reactivity might make it useful in the synthesis of advanced materials or as a specialty chemical in manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its interaction with molecular targets such as enzymes or receptors. Its pyrrolopyridine core may allow it to bind to active sites, while the trifluoromethyl and sulfonamide groups could modulate its interaction and solubility in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methylbenzenesulfonamide: Similar but with a methyl group instead of trifluoromethyl.
4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide often imparts enhanced pharmacokinetic properties, such as increased metabolic stability and membrane permeability, making it a distinctive compound in its class.
Properties
IUPAC Name |
4-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O4S/c17-12-4-3-9(8-11(12)16(18,19)20)28(26,27)22-6-7-23-14(24)10-2-1-5-21-13(10)15(23)25/h1-5,8,22H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNJOJVWKECHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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